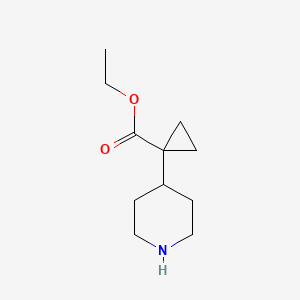![molecular formula C12H11NOS B12966270 5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with a benzo[b]thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the benzo[b]thiophene moiety or the pyrrolidin-2-one ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzo[b]thiophene ring or the pyrrolidin-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring and benzo[b]thiophene moiety contribute to its biological activity by binding to enantioselective proteins and modulating their function . The compound’s non-planarity and stereogenicity enhance its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar reactivity but lacking the benzo[b]thiophene moiety.
Benzo[b]thiophene: A related compound with diverse applications in medicinal chemistry and material science.
Uniqueness
5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the benzo[b]thiophene moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11NOS |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
5-(1-benzothiophen-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NOS/c14-12-6-5-10(13-12)9-7-15-11-4-2-1-3-8(9)11/h1-4,7,10H,5-6H2,(H,13,14) |
Clave InChI |
OHTCXIRQQMZFRY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




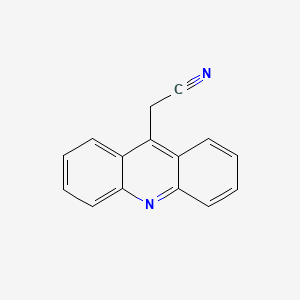
![5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12966219.png)

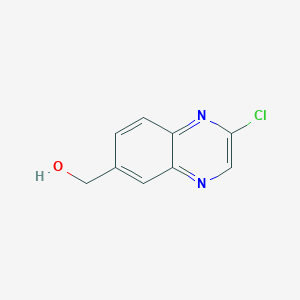
![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
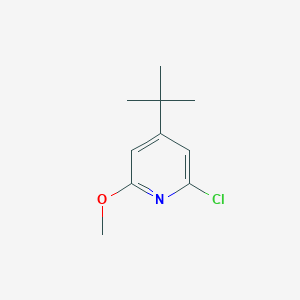
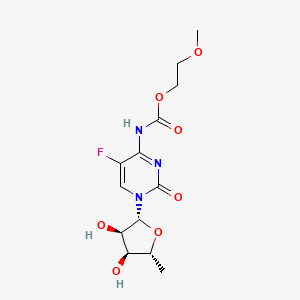
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)


